molecular formula C14H12O2 B6155804 (4-Phenoxyphenyl)acetaldehyde CAS No. 202825-61-4

(4-Phenoxyphenyl)acetaldehyde

Cat. No.: B6155804
CAS No.: 202825-61-4
M. Wt: 212.2
InChI Key:
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Description

(4-Phenoxyphenyl)acetaldehyde is an organic compound with the molecular formula C14H12O2 It is a member of the aldehyde family, characterized by the presence of an aldehyde group (-CHO) attached to a phenyl ring substituted with a phenoxy group at the para position

Scientific Research Applications

(4-Phenoxyphenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: The compound is utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.

Safety and Hazards

While specific safety data for “2-(4-phenoxyphenyl)acetaldehyde” was not found, it’s important to note that aldehydes and ketones can be hazardous when released into the environment . Safety data sheets should always be consulted when handling these chemicals .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Phenoxyphenyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-phenoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions. The reaction typically proceeds at room temperature or slightly elevated temperatures to yield the desired aldehyde.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and cost-effective methods. For example, catalytic oxidation processes using supported metal catalysts can be employed to achieve higher yields and purity. These methods are optimized for large-scale production and often involve continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: (4-Phenoxyphenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: (4-Phenoxyphenyl)acetic acid.

    Reduction: (4-Phenoxyphenyl)methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

    (4-Methoxyphenyl)acetaldehyde: Similar structure with a methoxy group instead of a phenoxy group.

    (4-Chlorophenyl)acetaldehyde: Contains a chlorine atom in place of the phenoxy group.

    (4-Nitrophenyl)acetaldehyde: Features a nitro group instead of the phenoxy group.

Uniqueness: (4-Phenoxyphenyl)acetaldehyde is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This influences its reactivity and interactions with other molecules, making it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

2-(4-phenoxyphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEFWLAWEUALNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629177
Record name (4-Phenoxyphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109330-01-0, 202825-61-4
Record name (4-Phenoxyphenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-phenoxyphenyl)acetaldehyde
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